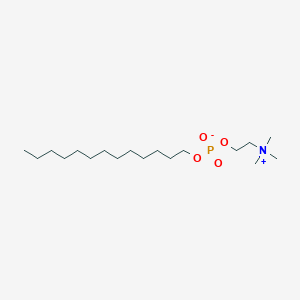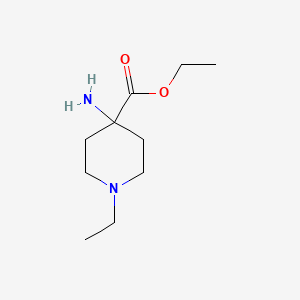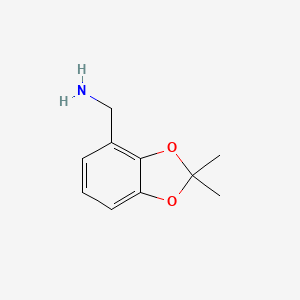
5-(Naphthalen-1-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Naphthalen-1-yl)nicotinic acid, also known as 5-naphthalen-1-ylpyridine-3-carboxylic acid, is a versatile chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it structurally unique and significant in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid typically involves the coupling of naphthalene derivatives with nicotinic acid or its derivatives. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
5-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
5-(Naphthalen-1-yl)nicotinic acid has immense potential in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is investigated for its potential interaction with nicotinic acid receptors in the nervous system, which are involved in various neurological functions.
Medicine: Research suggests its potential use in drug discovery, particularly for targeting nicotinic acid receptors implicated in several diseases.
Industry: The compound’s unique structure allows for diverse applications, ranging from material synthesis to the development of new chemical processes.
作用机制
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ion channels that, when activated, allow the flow of cations, influencing neuronal excitability and cell signaling mechanisms . The compound’s structural similarity to nicotinic acid suggests it may modulate these receptors, potentially affecting various neurological pathways .
相似化合物的比较
Similar Compounds
Nicotinic Acid: A known ligand for nicotinic acid receptors, used in the treatment of dyslipidemia and other conditions.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in various chemical and biological applications.
Uniqueness
5-(Naphthalen-1-yl)nicotinic acid is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. Its potential interaction with nicotinic acid receptors and diverse applications in scientific research highlight its significance compared to other similar compounds .
属性
CAS 编号 |
1261926-90-2 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
5-(4-methylnaphthalen-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-7-15(16-5-3-2-4-14(11)16)12-8-13(17(19)20)10-18-9-12/h2-10H,1H3,(H,19,20) |
InChI 键 |
ATMPTBBJVZSDRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=CN=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-(Benzo[b]thiophen-2-yl)nicotinic acid](/img/structure/B6361516.png)

